1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one
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Overview
Description
1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a 1,3-dioxolane ring fused with an indole moiety, along with a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multiple steps:
Formation of the Indole Core: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The indole moiety may interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
1'-(2-chlorophenyl)sulfonyl-4,5-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c1-11-12(2)25-18(24-11)13-7-3-5-9-15(13)20(17(18)21)26(22,23)16-10-6-4-8-14(16)19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPAIJIRZNJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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